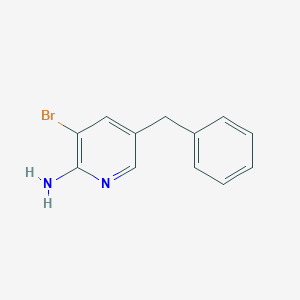
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is a chemical compound with the molecular formula C6H8BrNO3S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonyl chloride with ethanolamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions modify the hydroxyethyl group.
Applications De Recherche Scientifique
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
5-bromo-2-thiophenecarboxaldehyde: This compound has a formyl group instead of the hydroxyethyl group.
2-acetyl-5-bromothiophene: This compound has an acetyl group instead of the sulfonamide group.
Uniqueness
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8BrNO3S2 |
|---|---|
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO3S2/c7-5-1-2-6(12-5)13(10,11)8-3-4-9/h1-2,8-9H,3-4H2 |
Clé InChI |
ZRZROIZVJJFQAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)S(=O)(=O)NCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl [(3-hydroxyphenyl)sulfanyl]acetate](/img/structure/B8312817.png)





